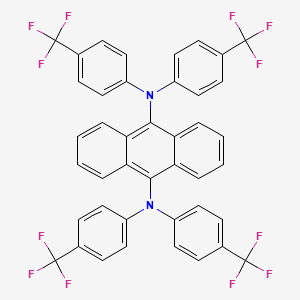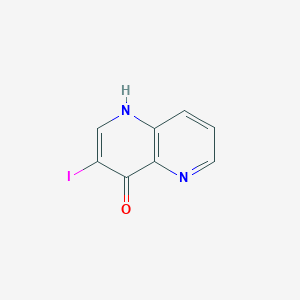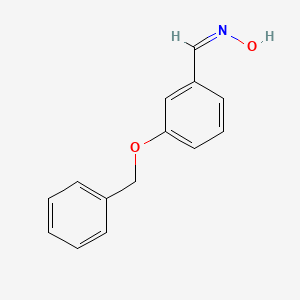
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with four trifluoromethylphenyl groups, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9,10-diamine with 4-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N9,N9,N10,N10-Tetrakis(4-bromophenyl)anthracene-9,10-diamine
- N9,N9,N10,N10-Tetrakis(4-methylphenyl)anthracene-9,10-diamine
- N9,N9,N10,N10-Tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine
Uniqueness
N9,N9,N10,N10-Tetrakis(4-(trifluoromethyl)phenyl)anthracene-9,10-diamine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C42H24F12N2 |
|---|---|
Poids moléculaire |
784.6 g/mol |
Nom IUPAC |
9-N,9-N,10-N,10-N-tetrakis[4-(trifluoromethyl)phenyl]anthracene-9,10-diamine |
InChI |
InChI=1S/C42H24F12N2/c43-39(44,45)25-9-17-29(18-10-25)55(30-19-11-26(12-20-30)40(46,47)48)37-33-5-1-2-6-34(33)38(36-8-4-3-7-35(36)37)56(31-21-13-27(14-22-31)41(49,50)51)32-23-15-28(16-24-32)42(52,53)54/h1-24H |
Clé InChI |
AWIGNDQOPFOKHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)N(C6=CC=C(C=C6)C(F)(F)F)C7=CC=C(C=C7)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)



![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)




![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
